molecular formula C13H19N3O B2678594 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 122379-41-3

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone

Cat. No. B2678594
CAS RN: 122379-41-3
M. Wt: 233.315
InChI Key: RWGPEOUJXSAUFA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H17N3O . It is also known by other names such as (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone consists of a 4-methylpiperazine ring attached to an aminophenyl group via an ethanone linker . The molecular weight of the compound is 219.28 g/mol .


Physical And Chemical Properties Analysis

1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a compound with a molecular weight of 219.28 g/mol .

Scientific Research Applications

Electrochemical Synthesis

Researchers have developed an electrochemical method for synthesizing phenylpiperazine derivatives, including those related to 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone. This method offers an environmentally friendly and efficient approach to creating new compounds in this class (Nematollahi & Amani, 2011).

Applications in Memory and Learning

A study examined the effects of certain phenylpiperazine derivatives on learning and memory reconstruction in mice. These findings suggest potential applications in cognitive enhancement or treatment of memory-related disorders (Zhang Hong-ying, 2012).

CCR1 Antagonists

The development of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been reported. These compounds have potential therapeutic applications due to their potent and selective inhibition of the CCR1 receptor (Pennell et al., 2013).

Antifungal Activity

Metal complexes of ligands related to 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone were synthesized and demonstrated significant antifungal activity. This suggests possible applications in developing new antifungal agents (Raj & Patel, 2015).

Photophysical Properties

A study on the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, revealed significant edge-excitation-red-shift in its fluorescence, indicating potential applications in optical and spectroscopic fields (Ghoneim, 2001).

Synthesis of Novel Heterocyclic Compounds

1-(4-Substituted-aminophenyl) ethanones and derivatives have been used as critical intermediates for synthesizing various biologically and medicinally significant heterocyclic systems (Salem et al., 2021).

properties

IUPAC Name

1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGPEOUJXSAUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.8 g of sodium hydroxide dissolved in 10 ml of ethanol and 10 ml of water were added to 4.0 g of 2-(4-methylpiperazin-1-yl)-1-(4-acetylamino-phenyl)-ethanone which was obtained in the same manner as in Example 1, and stirred at 85° C for 2 hours in a nitrogen atmosphere. Then, ethanol was distilled off, the deposited oily product was extracted with chloroform, washed with water, dried over anhydrous sodium sulfate and further concentrated to solid to obtain 2.7 g of 2-(4-methylpiperazin-1-yl)-1-(4-amino-phenyl)-ethanone.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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